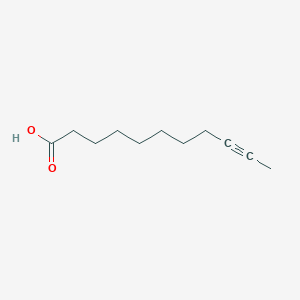

9-Undecynoic acid

描述

Significance as a Bifunctional Alkyne-Containing Fatty Acid in Organic Synthesis

The structure of 9-undecynoic acid, featuring both a terminal alkyne and a carboxylic acid, makes it a bifunctional building block in organic synthesis. This dual reactivity allows for selective chemical transformations at either end of the molecule. The terminal alkyne is particularly useful in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. tcichemicals.com Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient formation of triazoles, which are stable and can link different molecular fragments. tcichemicals.comnih.gov This has been exploited in the synthesis of complex molecules, including potential HIV protease inhibitors and C-oligomannosides. tcichemicals.com

The carboxylic acid group, on the other hand, can undergo standard reactions such as esterification and amidation, allowing for the attachment of this compound to other molecules or surfaces. This bifunctionality is crucial for creating molecules with tailored properties and applications.

Relevance in Bio-based Chemical Feedstock Development

This compound is a derivative of 10-undecenoic acid, which is produced from the pyrolysis of ricinoleic acid, the main component of castor oil. wikipedia.orgacmechem.comniscair.res.in This makes it a bio-based and renewable chemical feedstock, offering a sustainable alternative to petroleum-derived chemicals. mdpi.com The use of renewable resources like castor oil is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical production. nachhaltigwirtschaften.at The development of bio-based feedstocks is crucial for a more sustainable chemical industry, and this compound is a prime example of a valuable chemical derived from a renewable source. nachhaltigwirtschaften.at

Evolution of Research Perspectives on Undecynoic Acids

Historically, research on undecenoic acids, particularly 10-undecenoic acid, focused on its antifungal properties. wikipedia.orgacmechem.com It has been used in topical treatments for skin infections. wikipedia.org However, the focus of research has expanded significantly in recent years. The recognition of the synthetic utility of the terminal double or triple bond has led to new applications in materials science and polymer chemistry. acmechem.comarkema.comresearchgate.net

The advent of "click chemistry" has further revolutionized the use of alkyne-containing fatty acids like this compound. tcichemicals.com Researchers are now exploring its use in creating advanced materials, such as polymers with specific functionalities and self-assembling monolayers on surfaces. For instance, it can be used to create random copolymers by culturing bacteria on a mixture of substrates. uah.edu The evolution of research from simple applications to sophisticated molecular engineering highlights the growing appreciation for the unique chemical properties of undecynoic acids.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

undec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYDMFOVPQMSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365100 | |

| Record name | 9-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22202-65-9 | |

| Record name | 9-Hendecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Undecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Undecynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-HENDECYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Enzymatic Transformations of 9 Undecynoic Acid

Established Chemical Synthetic Routes to 9-Undecynoic Acid

The synthesis of this compound is often closely linked to renewable resources, primarily castor oil, which serves as a precursor to its unsaturated C11 analogue, 10-undecenoic acid. Chemical modifications are then employed to achieve the desired internal alkyne.

Pyrolysis-Based Preparations from Renewable Resources

The industrial production of the key precursor for this compound begins with ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil. scribd.com Pyrolysis, the thermal decomposition of this material in the absence of oxygen, cleaves ricinoleic acid or its methyl ester into 10-undecenoic acid and heptaldehyde. niscair.res.inwikipedia.org This process is typically conducted at high temperatures, ranging from 350 to 600°C, sometimes in the presence of steam. wikipedia.orgcosmacon.de While the direct pyrolysis product is 10-undecenoic acid, this compound is the principal starting material for the synthesis of this compound. tandfonline.com

The pyrolysis of castor oil derivatives is a well-established method for producing valuable C7 and C11 chemicals. scribd.com Different feedstocks, including castor oil itself, ricinoleic acid, and methyl ricinoleate (B1264116), have been evaluated to optimize the yields of the desired products. researchgate.net For instance, thermal cracking of methyl ricinoleate has been shown to generate methyl undecenoate and heptaldehyde. researchgate.net The resulting undecenoic acid or its ester is then subjected to further chemical transformation to introduce the internal triple bond at the 9-position.

Alternative Chemical Syntheses

The conversion of the terminal alkene in 10-undecenoic acid to the internal alkyne of this compound is a key synthetic step. A notable method involves the bromination of the terminal double bond of 10-undecenoic acid to yield 10,11-dibromoundecanoic acid. tandfonline.com This intermediate is then subjected to dehydrobromination.

A remarkable solvent-dependent selectivity has been observed in this dehydrobromination step. tandfonline.com When the reaction is carried out in polyethylene (B3416737) glycol-400 (PEG-400), the internal alkyne, this compound, is formed preferentially. tandfonline.com Conversely, using PEG-200 as the solvent favors the formation of the terminal alkyne, 10-undecynoic acid. tandfonline.com This method provides a straightforward and high-yield pathway from the readily available 10-undecenoic acid to this compound. tandfonline.com

Enzymatic and Chemo-Enzymatic Approaches to this compound Derivatives

Biocatalysis offers a powerful toolkit for the selective functionalization of fatty acids, including the derivatives of this compound. Enzymes can provide high regio- and stereoselectivity under mild reaction conditions, which is often challenging to achieve with traditional chemical methods.

Biocatalytic Hydration and Hydroxylation Reactions

While direct enzymatic hydration of the triple bond in this compound is not widely reported, research on related unsaturated fatty acids provides significant insights. Oleate (B1233923) hydratases are known to catalyze the hydration of C=C double bonds. For example, studies on a range of oleate hydratase homologs have demonstrated their ability to hydrate (B1144303) the double bond in (Z)-undec-9-enoic acid. researchgate.netuni-stuttgart.de This suggests a potential for these enzymes, or engineered variants, to act on the C9 position of undecenoic acid derivatives.

More directly relevant is the biocatalytic hydroxylation of 10-undecenoic acid, a close structural isomer. Cytochrome P450 enzymes, particularly from the P450 BM3 family, have been successfully used for this transformation. nih.govnih.gov These enzymes can catalyze the hydroxylation of 10-undecenoic acid exclusively at the allylic C9 position, yielding (R)-9-hydroxy-10-undecenoic acid with high enantiomeric excess (85% ee). nih.govnih.gov This reaction highlights the innate ability of P450 enzymes to selectively functionalize the C9 position of a C11 fatty acid backbone, a capacity that could be exploited for this compound. The reaction proceeds via a light-driven system where a ruthenium photosensitizer is used to supply the necessary reducing equivalents to the P450 heme center. nih.govrsc.org

Table 1: Biocatalytic Hydroxylation of 10-Undecenoic Acid

| Enzyme System | Substrate | Product | Selectivity | Yield | Reference |

|---|

Lipase-Catalyzed Esterification and Transesterification

Lipases are versatile biocatalysts for esterification and transesterification reactions. Studies on various acetylenic fatty acids have demonstrated the efficacy of different lipases in catalyzing these reactions. In a comparative study, 10-undecynoic acid, the positional isomer of this compound, consistently showed the highest conversion rates during esterification with n-butanol across a panel of eight different lipases. nih.gov

Notably, lipases like Novozyme 435 (from Candida antarctica), Lipozyme IM 20 (from Rhizomucor miehei), and the lipase (B570770) from Pseudomonas cepacia are highly effective. nih.gov For example, Novozyme 435 is known for its efficiency in esterification, while Lipolase 100T has been shown to rapidly accomplish the hydrolysis of triglycerides containing acetylenic fatty acids. nih.govnih.gov Lipases have also been employed under solvent-free conditions to conjugate 10-undecenoic acid to oligo-ricinoleic acid, achieving approximately 30% incorporation. mdpi.com These findings strongly suggest that this compound would also be a viable substrate for lipase-catalyzed esterification, enabling the synthesis of a variety of its ester derivatives.

Table 2: Lipase-Catalyzed Esterification of Acetylenic Fatty Acids

| Lipase | Substrate | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Various (8 types) | 10-Undecynoic Acid | Esterification with n-butanol | Gave the highest conversion rate among several acetylenic fatty acids. | nih.gov |

| Novozyme 435 (Candida antarctica) | 10-Undecynoic Acid | Esterification | Highly efficient catalyst for the reaction. | nih.gov |

| Lipase CCL (Candida cylindracea) | Glycerol tri-(10-undecynoate) | Hydrolysis | Able to effectively release 10-undecynoic acid from its triglyceride. | nih.govresearchgate.net |

Enzyme Engineering for Enhanced Regio- and Stereoselectivity in Biocatalysis

Enzyme engineering is a crucial strategy for optimizing biocatalysts for specific industrial applications, including improving their activity, stability, and selectivity. d-nb.info In the context of undecenoic acid derivatives, protein engineering has been pivotal.

The development of a light-activated P450 BM3 biocatalyst for the hydroxylation of 10-undecenoic acid is a prime example. nih.gov By creating a hybrid enzyme where a ruthenium photosensitizer is attached to the protein scaffold, researchers overcame the need for natural redox partners and enabled a light-driven catalytic cycle. nih.govrsc.org Although the wild-type P450 BM3 already showed remarkable regio- and stereoselectivity for the C9 position, further engineering could enhance these properties. It has been suggested that tighter substrate binding and even inversion of stereochemistry could be achieved through targeted mutagenesis, drawing on the extensive knowledge base available for engineering P450 BM3 enzymes. nih.gov The principles of directed evolution and rational design are broadly applicable to tailor enzymes for novel substrates like this compound, potentially unlocking new biocatalytic routes to valuable derivatives. numberanalytics.com

Chemical Reactivity and Reaction Mechanisms Involving 9 Undecynoic Acid

Reactions of the Terminal Alkyne Moiety

The terminal alkyne group of 9-undecynoic acid is a key feature, enabling a variety of chemical transformations.

This compound is a valuable building block in click chemistry, a set of biocompatible reactions known for their high yields and selectivity. chemie-brunschwig.chresearchgate.net The terminal alkyne participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable triazole linkage. chemie-brunschwig.chresearchgate.net This reaction is widely used in bioconjugation for labeling and modifying biomolecules like proteins and viruses. chemie-brunschwig.chresearchgate.net In material science, click chemistry with this compound is employed to create functionalized polymers and modify surfaces. chemie-brunschwig.ch For instance, it has been used in the synthesis of side-chain liquid-crystal polymers. chemie-brunschwig.ch

Key Features of Click Chemistry:

High reaction yields with minimal byproducts. chemie-brunschwig.ch

Reactions can often be performed in water. chemie-brunschwig.ch

The resulting 1,2,3-triazole linkage is highly stable. chemie-brunschwig.ch

Copper-free click chemistry variants have also been developed to avoid the cytotoxicity associated with copper catalysts in biological systems. sigmaaldrich.com

Olefin metathesis provides a powerful method for carbon-carbon bond formation, and this compound derivatives are useful substrates in this context. rsc.orgacs.org Self-metathesis of undecenoic acid derivatives, which can be produced from this compound, can generate longer-chain dicarboxylic acids, which are valuable monomers for producing polyesters and polyamides. rsc.orguni-konstanz.de For example, the self-metathesis of methyl undec-10-enoate, followed by hydrogenation, yields dimethyl eicos-10-ene-1,20-dioate, a precursor for long-chain polyesters. acs.org

Cross-metathesis with other olefins allows for the synthesis of a variety of functionalized molecules. rsc.org For instance, the cross-metathesis of fatty acid methyl esters with methyl acrylate (B77674) is a known application. rsc.org These metathesis reactions are often catalyzed by ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts. researchgate.netiastate.edu

Table of Metathesis Reactions:

| Reaction Type | Reactants | Products | Catalyst Example |

|---|---|---|---|

| Self-Metathesis | Methyl undec-10-enoate | Dimethyl eicos-10-ene-1,20-dioate, Ethylene (B1197577) | Grubbs 1st generation catalyst uni-konstanz.de |

| Cross-Metathesis | Fatty acid methyl ester carbamates, Methyl acrylate | α,β-unsaturated esters, diesters | Not specified in provided context |

Hydroformylation, or the "oxo" process, introduces a formyl group (-CHO) and a hydrogen atom across a double bond. mdpi.com While typically applied to alkenes, related isomerizing hydroformylation can be applied to internal alkynes or alkenes derived from them. In the case of unsaturated fatty acids like undecenoic acid, rhodium-based catalysts with specific ligands can direct the hydroformylation to achieve high regioselectivity. scispace.com For example, using a rhodium catalyst with a biphenyl (B1667301) DIMPhos ligand (L2) on 9-undecenoic acid resulted in a high regioselectivity, favoring the 10-formyl product. scispace.com The development of catalysts that can pre-organize the substrate through supramolecular interactions has been shown to significantly improve regioselectivity. scispace.comd-nb.info

While direct epoxidation of the alkyne in this compound is less common, the corresponding alkene, 10-undecenoic acid, readily undergoes epoxidation. researchgate.net This reaction typically uses peroxy acids like meta-chloroperbenzoic acid (mCPBA). iastate.edu The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a wide range of functional groups. For instance, the reaction of epoxidized undecylenic acid-linseed oil with methacrylic acid derivatives can produce monomers with both epoxy and methacrylic functionalities. researchgate.net Furthermore, epoxides can be rearranged to form carbonyl compounds. mdpi.com

The terminal alkyne of this compound can undergo hydrosilylation, which is the addition of a silicon-hydride bond across the triple bond. This reaction is a cornerstone for functionalizing silicon surfaces. ihp-microelectronics.comuniroma1.it Hydrosilylation of this compound on hydride-terminated silicon surfaces creates a stable, covalently attached organic monolayer with terminal carboxylic acid groups. nih.govgoogle.com This process can be initiated thermally, by UV light, or with catalysts. ihp-microelectronics.com The resulting carboxyl-terminated surface can then be used to immobilize biomolecules like DNA and proteins for biosensor applications. ihp-microelectronics.com

Methods for Silicon Surface Functionalization:

| Method | Reactant with Si-H surface | Resulting Surface Functionality |

|---|---|---|

| Thermal Hydrosilylation | 10-undecynoic acid | Carboxylic acid terminated monolayer nih.gov |

| Microwave-assisted Hydrosilylation | 10-undecenoic acid | Carboxylic acid terminated SiQDs google.com |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes typical reactions of this functional group, allowing for the synthesis of various derivatives. khanacademy.orgyoutube.com These reactions often involve nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. khanacademy.orglibretexts.org

Common transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. libretexts.org Alternatively, deprotonation with a base followed by reaction with an alkyl halide can also produce an ester. youtube.com

Amide Formation: Direct reaction with an amine is often difficult. A coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is typically used to activate the carboxylic acid, facilitating the formation of an amide bond. khanacademy.orgyoutube.com

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acid chloride. youtube.comlibretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com

Protection: The carboxylic acid group can be protected, for example, as a trimethylsilyl (B98337) (TMS) ester, to allow for reactions at the alkyne moiety without interference. researchgate.net

These reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide array of complex molecules and materials.

Esterification and Amidation for Derivative Synthesis

The carboxylic acid moiety of 9-undecenoic acid readily undergoes esterification and amidation, which are fundamental reactions for creating a diverse range of derivatives.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A common method is the Fischer-Speier esterification, which occurs under acidic conditions. masterorganicchemistry.com In this process, the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.combyjus.com To drive the equilibrium towards the product side, excess alcohol can be used, or water can be removed from the reaction mixture. masterorganicchemistry.com

A green and efficient method for esterifying fatty acids like 10-undecenoic acid utilizes a dried Dowex H+/NaI system, which can produce methyl 10-undecenoate in good yield (77%) at room temperature. acs.org This approach highlights modern efforts to develop more environmentally benign synthetic routes.

Interactive Data Table: Esterification of Undecenoic Acid Analogues

| Reactant | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| (Z)-4-Undecenoic acid | Methanol | H₂SO₄ | Reflux (65°C, 12 hr) | Methyl (Z)-4-undecenoate | 93% |

Amidation: The synthesis of amides from 9-undecenoic acid can be achieved by reacting it with an amine. This transformation typically requires the activation of the carboxylic acid group to form a more reactive intermediate, as direct reaction with an amine is often slow. Common activating agents include coupling reagents like 1-propylphosphonic acid cyclic anhydride (B1165640) (PPAA). core.ac.uk For instance, various fatty acids, including 10-undecenoic acid, have been condensed with different amines using PPAA to produce a range of fatty acid amides with yields between 65–75%. core.ac.uk

Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. This method is used in the synthesis of various bioactive molecules and polymer precursors. google.com For example, novel lipoconjugates have been synthesized by first converting 10-undecenoic acid to its methyl ester, followed by a thiol-ene reaction and subsequent amidation with various phenolic acids. beilstein-journals.org

Role in Polymerization Systems and Catalyst Interactions

The bifunctional nature of this compound, with its internal alkyne and a carboxylic acid, allows it to serve as a monomer in various polymerization reactions. However, the interaction of its functional groups with polymerization catalysts is a critical factor that influences the reaction's efficiency and the properties of the resulting polymer.

The carboxylic acid group can interact with and deactivate many polymerization catalysts, particularly the electrophilic active centers of metallocene and other transition-metal catalysts. mdpi.com To mitigate this, the carboxylic acid is often protected or pre-treated before polymerization. A common strategy involves reacting the acid with an aluminum alkyl, such as tri(isobutyl)aluminum (TIBA), to form O-Al bonds. mdpi.com This "protection" step reduces the deactivating effect of the acid on the catalyst, allowing for successful copolymerization. mdpi.com

The internal alkyne group can participate in polymerization reactions such as cyclotrimerization or metathesis, although specific examples utilizing this compound are not widely reported. However, its isomer, 10-undecenoic acid, is a well-known monomer in Acyclic Diene Metathesis (ADMET) polymerization. rsc.org In ADMET, the terminal double bonds of monomers are coupled using catalysts like Grubbs' second-generation catalyst to form long-chain unsaturated polyesters. rsc.orgmdpi.com The principles of metathesis could potentially be applied to internal alkynes, leading to different polymer structures.

In the context of coordination polymerization, monomers containing polar functional groups are challenging. However, advancements have led to the development of catalysts, such as anilinonaphthoquinone nickel complexes, that show excellent performance in copolymerizing ethylene with polar monomers like methyl 10-undecylenate. chinesechemsoc.org These catalysts exhibit high activity and can incorporate the polar monomer into the polymer chain. chinesechemsoc.org

Interactive Data Table: Catalyst Interactions in Polymerization of Undecenoic Acid

| Monomer | Catalyst System | Key Interaction/Strategy | Polymer Type | Reference |

|---|---|---|---|---|

| Undecenoic Acid (UA) | Cp₂ZrCl₂/MAO | Pre-reaction of UA with TIBA to protect the carboxylic acid group. | Polyethylene-based nanocomposite | mdpi.com |

| Isosorbide diundecenoate | Grubbs' 2nd Gen. Catalyst | ADMET polymerization of terminal double bonds. | Unsaturated Polyester (B1180765) | rsc.org |

Combined Reactivity and Tandem Transformations

Tandem reactions, where multiple catalytic transformations occur in a single pot, represent an efficient and sustainable approach to chemical synthesis. nih.gov this compound, with its distinct functional groups, is a candidate for such processes, although specific examples are again more readily found for its unsaturated analogues.

Another type of tandem process involves alkene isomerization followed by another reaction. For instance, ruthenium catalysts have been used for an auto-tandem isomerization/decarboxylation of 10-undecenoic acid to produce decenes, which are valuable hydrocarbon feedstocks. scispace.comrsc.org Similarly, an assisted-tandem isomerization/oxidation of terminal olefins using a ruthenium catalyst can yield carboxylic acids. rsc.org These examples demonstrate how the reactivity of the unsaturated bond can be combined with other transformations in one-pot procedures to create valuable chemical products. While these specific examples use an alkene, the principle of combining the reactivity of the unsaturation with another chemical step is directly applicable to this compound.

Biochemical Roles, Metabolic Fates, and Bioactivity Mechanisms

Investigation of Metabolic Pathways

The metabolic fate of 9-undecynoic acid, a monounsaturated 11-carbon fatty acid, is primarily dictated by the well-established pathways for fatty acid catabolism. Although specific studies focusing exclusively on the 9-undecynoic isomer are limited, its metabolism can be inferred from the general principles governing medium-chain and unsaturated fatty acids.

As a fatty acid, this compound is a substrate for energy metabolism and is expected to be degraded through the mitochondrial beta-oxidation pathway to generate energy in the form of ATP. microbenotes.com This catabolic process systematically shortens the fatty acid chain by two carbons in each cycle. wikipedia.orgmdpi.com

The beta-oxidation of this compound would proceed through four core enzymatic steps:

Dehydrogenation: An acyl-CoA dehydrogenase creates a double bond between the alpha (C2) and beta (C3) carbons.

Hydration: Enoyl-CoA hydratase adds a water molecule across the new double bond.

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group to a keto group, generating NADH. youtube.com

Thiolysis: Thiolase cleaves the beta-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and an acyl-CoA that is two carbons shorter. wikipedia.orgabcam.com

This cycle repeats, producing acetyl-CoA in each round. wikipedia.org Because this compound has an odd number of carbon atoms (11), the final thiolysis step yields one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3). nih.gov The acetyl-CoA enters the citric acid cycle directly, while the propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, through a separate series of reactions. nih.gov

The presence of a pre-existing double bond at the 9th carbon position requires the action of an auxiliary enzyme, an isomerase. During beta-oxidation, as the chain is shortened, the double bond will eventually interfere with the standard enzymatic steps. An enoyl-CoA isomerase is required to reposition the double bond so that the hydration and subsequent steps can proceed. wikipedia.org

Before this compound can enter the beta-oxidation pathway, it must first be "activated." This critical initial step occurs in the cytoplasm and involves the conversion of the free fatty acid into a high-energy thioester derivative, 9-undecenoyl-CoA. microbenotes.comnih.gov This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) and is an ATP-dependent process. nih.govresearchgate.netresearchgate.net The activation traps the fatty acid within the cell and prepares it for mitochondrial transport and subsequent degradation. abcam.com

Beyond activation for catabolism, fatty acids can undergo other biotransformations. For instance, cytochrome P450 enzymes are known to oxidize the isomer 10-undecenoic acid, producing metabolites like 10,11-epoxyundecanoic acid and 9-hydroxy-10-undecenoic acid. nih.gov It is plausible that this compound could be similarly metabolized by P450 systems, leading to hydroxylated or epoxidized derivatives at or near its double bond.

| Enzyme | Metabolic Step | Function | Anticipated Substrate/Product |

|---|---|---|---|

| Acyl-CoA Synthetase (ACS) | Activation | Converts the fatty acid to its CoA ester, requiring ATP. researchgate.net | This compound → 9-Undecenoyl-CoA |

| Acyl-CoA Dehydrogenase | Beta-Oxidation (Step 1) | Introduces a double bond at the β-position of the acyl-CoA chain. abcam.com | Acyl-CoA → trans-Δ2-Enoyl-CoA |

| Enoyl-CoA Isomerase | Beta-Oxidation (Auxiliary) | Repositions the native double bond to allow degradation to continue. wikipedia.org | cis/trans-Δn-Enoyl-CoA → trans-Δ2-Enoyl-CoA |

| Thiolase | Beta-Oxidation (Step 4) | Cleaves the chain to release acetyl-CoA and a shortened acyl-CoA. wikipedia.org | β-Ketoacyl-CoA → Acetyl-CoA + Acyl-CoA (n-2) |

| Propionyl-CoA Carboxylase | Odd-Chain Degradation | Initiates the conversion of the final three-carbon unit into a citric acid cycle intermediate. nih.gov | Propionyl-CoA → Methylmalonyl-CoA |

To definitively trace the metabolic fate of this compound, researchers would employ metabolic profiling, or metabolomics. While specific studies on this compound are not widely available, the standard analytical methods for fatty acid analysis are well-established. creative-proteomics.com These techniques are crucial for identifying and quantifying the parent compound and its downstream metabolites in biological samples like plasma, tissues, or cell cultures.

The primary tools for this analysis are chromatography-based mass spectrometry methods, including:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for separating and identifying volatile compounds. Fatty acids are typically derivatized to form more volatile esters (e.g., methyl esters) before analysis. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is highly sensitive and can analyze a wide range of molecules, including non-volatile fatty acid metabolites, without the need for derivatization.

Using these approaches, scientists can perform targeted analysis to measure expected intermediates of beta-oxidation or untargeted analysis to discover novel or unexpected biotransformation products. Such studies would confirm the integration of this compound into the pathways described above and reveal any unique metabolic routes.

Mechanistic Elucidation of Biological Activity

The biological activity of fatty acids is often linked to their interactions with cellular structures and their ability to interfere with specific metabolic pathways. The mechanisms of this compound can be inferred from the well-documented antifungal activity of its isomer, 10-undecenoic acid (undecylenic acid).

A primary mechanism of action for many fatty acids is the physical disruption of the cell membrane. patsnap.com It is proposed that this compound, with its hydrophobic hydrocarbon tail and polar carboxyl head, can insert itself into the phospholipid bilayer of microbial cell membranes. patsnap.commdpi.com

This integration of a non-native fatty acid disrupts the highly ordered membrane structure, leading to several detrimental effects:

Increased Permeability: The disruption compromises the membrane's integrity, making it more permeable. patsnap.com

Leakage of Cellular Contents: Essential intracellular components, such as ions and small metabolites, can leak out of the cell, leading to a loss of homeostasis.

Altered Membrane Fluidity: Changes in the lipid composition can alter membrane fluidity, impairing the function of membrane-bound proteins involved in transport and signaling.

This membrane-disruptive property is a key component of the antimicrobial activity observed in similar fatty acids. patsnap.com

In fungi, a critical target for antimicrobial compounds is the biosynthesis of ergosterol (B1671047). Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity. frontiersin.org Many antifungal agents, including fatty acids like 10-undecenoic acid, function by inhibiting the ergosterol biosynthetic pathway. patsnap.comasm.org

It is highly probable that this compound shares this mechanism. Inhibition of ergosterol synthesis leads to two major consequences for the fungal cell:

Ergosterol Depletion: The lack of ergosterol weakens the cell membrane, making it fragile and unable to properly function. frontiersin.org

Accumulation of Toxic Intermediates: The enzymatic blockade causes the buildup of sterol precursors, which can be toxic and further disrupt membrane structure and function. oup.comnih.gov

Furthermore, studies on undecylenic acid have shown that it can also inhibit fatty acid biosynthesis in fungi like Candida albicans. wikipedia.org This dual inhibition of both ergosterol and fatty acid pathways would effectively halt the production of essential membrane components, leading to a potent fungistatic or fungicidal effect.

| Enzyme (Gene) | Function in Pathway | Potential Impact of Inhibition |

|---|---|---|

| Squalene (B77637) epoxidase (ERG1) | Catalyzes the conversion of squalene to squalene epoxide, an early step. frontiersin.org | Accumulation of squalene; depletion of all downstream sterols. |

| Lanosterol (B1674476) 14α-demethylase (ERG11/CYP51) | Converts lanosterol to an intermediate for ergosterol; a common target for azole antifungals. frontiersin.org | Depletion of ergosterol and accumulation of lanosterol. |

| C-14 sterol reductase (ERG24) | Reduces the C-14 double bond in a sterol intermediate. frontiersin.org | Buildup of methylated sterol precursors. |

| C-8 sterol isomerase (ERG2) | Isomerizes the double bond at the C-8 position. frontiersin.org | Accumulation of specific sterol precursors that disrupt membrane function. |

Anti-inflammatory Pathway Modulation and Immunomodulatory Effects

While specific studies on the anti-inflammatory and immunomodulatory effects of this compound are not widely available, the broader class of unsaturated fatty acids is known to significantly influence immune responses. ucp.ptfrontiersin.org These fatty acids can modulate inflammatory pathways by interacting with cell surface and intracellular receptors that regulate inflammatory signaling and gene expression. ucp.pt

One of the primary mechanisms through which fatty acids exert anti-inflammatory effects is the modulation of key signaling pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov For example, certain oxo-octadecenoic acids have been shown to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and inflammatory cytokines in macrophages. nih.gov This suppression is achieved by inhibiting the phosphorylation of components within the MAPK signaling cascade (e.g., JNK and ERK) and by reducing the phosphorylation of IκB-α and p50 proteins, which are critical steps in the activation of the NF-κB pathway. nih.gov

Unsaturated fatty acids can also exert immunomodulatory effects by activating peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors like GPR120, which leads to a downstream reduction in inflammatory responses. ucp.pt This modulation can result in a decreased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com Given its structure as an unsaturated fatty acid, this compound likely possesses the potential to engage with these pathways, thereby contributing to the regulation of inflammation and immune cell function.

| Signaling Pathway | Key Proteins/Mediators | Effect of Fatty Acid Modulation | Reference |

|---|---|---|---|

| NF-κB Pathway | IκB-α, p50 | Inhibition of phosphorylation, preventing NF-κB activation | nih.gov |

| MAPK Pathway | JNK, ERK | Inhibition of phosphorylation | nih.gov |

| Pro-inflammatory Mediators | Nitric Oxide (NO), iNOS, COX-2 | Downregulation of expression/production | nih.gov |

| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | Suppression of production/secretion | mdpi.com |

| Intracellular Receptors | PPARs, GPR120 | Activation, leading to anti-inflammatory signaling | ucp.pt |

Structure-Activity Relationship Studies in Biological Contexts

The biological activity of fatty acids is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies reveal that antifungal and antibacterial potency is dependent on several key features: the length of the carbon chain, the presence and position of unsaturation (double or triple bonds), and the existence of a terminal carboxylic acid group. wikipedia.orgnih.govnih.gov

For antifungal activity, efficacy generally increases with the number of carbon atoms in the chain. wikipedia.org Acetylenic fatty acids, characterized by a carbon-carbon triple bond, have been identified as potent antifungal agents. nih.gov The position of this triple bond is crucial; studies on 2-alkynoic fatty acids have shown that the presence of the triple bond at the C-2 position, along with the carboxylic acid moiety, is important for their activity. nih.govnih.gov While this compound has its unsaturation further down the chain, its demonstrated activity against T. mentagrophytes confirms that a terminal triple bond is not a strict requirement for antifungal action. nih.gov The C11 chain length of this compound places it within an optimal range for activity, as seen with its C11 isomer, undecylenic acid. nih.gov

The lipophilic nature of the alkyl chain allows these molecules to intercalate into and disrupt the fungal cell membrane, a primary mode of action. patsnap.comfrontiersin.org The carboxylic acid head group is also essential, as modifying it can reduce or eliminate activity. nih.gov The rigidity and electron density of the triple bond in this compound, compared to the double bond in undecenoic acid, likely influences its specific interactions with fungal membrane components and enzymes, such as those involved in fatty acid biosynthesis. nih.govpatsnap.com

Natural Occurrence and Biosynthesis Pathways

While many fatty acids are ubiquitous in nature, specific acetylenic fatty acids like this compound are less common. Its isomer, 10-undecenoic acid, is famously derived from the pyrolysis of ricinoleic acid from castor oil (Ricinus communis). wikipedia.orgchemicalbook.com The direct natural source of this compound is not well-documented in major databases, though its C11 alkene counterpart, 9-undecenoic acid, has been reported in rennet casein. thegoodscentscompany.com

The biosynthesis of fatty acids containing triple bonds (alkynes) is known to occur in various organisms, including plants and fungi. nih.gov These pathways typically involve specialized enzymes called fatty acid acetylenases, which are a unique type of desaturase. These enzymes catalyze the formation of a triple bond from a double bond in a fatty acid precursor, often while the fatty acid is bound to an acyl carrier protein (ACP). nih.gov Although the specific biosynthetic pathway leading to this compound has not been elucidated, it would likely originate from oleic acid or a similar unsaturated fatty acid precursor, undergoing sequential desaturation and chain-length modification. Given its limited known natural occurrence, this compound is primarily available as a synthetic compound for research and chemical applications.

Advanced Derivatization, Functionalization, and Materials Integration

Synthesis of Novel 9-Undecynoic Acid Derivatives for Targeted Applications

The reactivity of the terminal alkyne and carboxylic acid moieties of 9-undecenoic acid (a related C11 fatty acid) allows for the creation of a diverse array of derivatives with tailored properties for specific applications. nih.gov For instance, the terminal double bond can be derivatized to produce functional compounds. nih.gov

One area of significant interest is the synthesis of novel bioactive molecules. For example, 1,2,4-triazole-based Schiff's base derivatives have been synthesized by condensing an undecenoic triazole compound with various substituted benzaldehydes. ijpsonline.com These compounds have been evaluated for their in vitro cytotoxicity against several cancer cell lines. ijpsonline.com Another study focused on the synthesis of 10-undecenoic acid-based lipidic triazoles, which have shown potential as antimicrobial agents against plant pathogens. researchgate.net

Furthermore, lipoconjugates of phenolic acids have been synthesized from 10-undecenoic acid, where the phenolic acids are linked to the olefinic group via a thioamide spacer. nih.gov These novel phenolipids have demonstrated both antioxidant and anticancer properties. nih.gov The general synthetic strategy often involves the initial esterification of the undecenoic acid, followed by derivatization of the terminal unsaturation. nih.gov

| Derivative Class | Synthetic Approach | Targeted Application |

| 1,2,4-Triazole Schiff's Bases | Condensation of undecenoic triazole with substituted benzaldehydes. ijpsonline.com | Anticancer. ijpsonline.com |

| Lipidic Triazoles | Reaction of propargyl ester of 10-undecenoic acid with aryl azides. researchgate.net | Antimicrobial (plant pathogens). researchgate.net |

| Phenolic Acid Lipoconjugates | Linking phenolic acids to the olefinic group of undecenoic acid via a thioamide spacer. nih.gov | Antioxidant, Anticancer. nih.gov |

Development of Polymeric Materials Utilizing this compound as a Monomer or Synthon

This compound and its derivatives are valuable building blocks for the synthesis of a variety of polymeric materials, including bio-based polyurethanes, polyamides, and advanced hybrid materials. researchgate.netmdpi.com Its bifunctionality allows it to be used as a monomer or a synthon for creating polymers with unique properties. ontosight.ai

The conversion of undecylenic acid (10-undecenoic acid) into monomers suitable for polymerization is a key strategy in developing sustainable polymers. For instance, it can be used to obtain bio-based polyurethanes and polyamides. researchgate.net One approach involves converting 10-undecenoic acid into an acyl azide (B81097), which is then urethanized with diols to form α,ω-diene urethane (B1682113) monomers for subsequent acyclic diene metathesis (ADMET) polymerization. researchgate.net This method allows for the creation of fully bio-based aliphatic polyurethanes. researchgate.net

Research has demonstrated the successful synthesis of non-isocyanate polyurethanes (NIPUs) from AB-type monomers derived from amino-alcohols, exhibiting good thermal properties. researchgate.net Additionally, undecylenic acid can be used to synthesize polyols, which are essential precursors for polyurethane production. mdpi.com These bio-based polyurethanes can compete with their petrochemical-derived counterparts in many applications and often exhibit enhanced hydrolytic and thermal stability due to the hydrophobic nature of the fatty acid backbone. mdpi.com

In the realm of polyamides, 11-aminoundecanoic acid, derived from undecenoic acid, is a well-known precursor for the production of Nylon-11, a high-performance bio-based polyamide. ieabioenergy.com Furthermore, novel semicrystalline polyamides and co-polyamides have been synthesized from bio-based diacids and diamines, showcasing the versatility of these fatty acid-derived monomers in creating polymers with tunable properties. acs.org

This compound and its derivatives are also utilized in the creation of hybrid materials and nanocomposites, where they can act as compatibilizers or surface modifiers to improve the interaction between different phases. For example, undecenoic acid has been used as an interfacial agent in the preparation of MCM-41/polyethylene (B3416737) hybrid materials through in situ polymerization. mdpi.comresearchgate.net In this approach, the undecenoic acid can either be copolymerized with ethylene (B1197577) to functionalize the polyethylene matrix or used to modify the surface of the MCM-41 silica (B1680970) nanoparticles. mdpi.comresearchgate.net This functionalization improves the dispersion of the hydrophilic filler within the hydrophobic polymer matrix, leading to enhanced material properties. mdpi.com

Another application involves the use of undecenoic acid-coated magnetic nanoparticles for the removal of antibiotics from aqueous solutions. nih.gov The organic acid functionalization enhances the adsorption efficiency of the nanoparticles. nih.gov The development of such organic-inorganic hybrid materials is a growing area of research with potential applications in environmental remediation and catalysis. nih.gov

| Polymer/Material Type | Role of this compound Derivative | Key Findings |

| Bio-based Polyurethanes | Monomer precursor (e.g., α,ω-diene urethane). researchgate.net | Enables synthesis of fully bio-based aliphatic polyurethanes with good thermal properties. researchgate.net |

| Bio-based Polyamides | Precursor to monomers like 11-aminoundecanoic acid. ieabioenergy.com | Production of high-performance polyamides like Nylon-11. ieabioenergy.com |

| Hybrid Materials (e.g., MCM-41/Polyethylene) | Interfacial agent/comonomer. mdpi.comresearchgate.net | Improves dispersion of hydrophilic fillers in a hydrophobic matrix. mdpi.com |

| Nanocomposites (e.g., Magnetic Nanoparticles) | Surface functionalizing agent. nih.gov | Enhances adsorption capacity for environmental remediation. nih.gov |

Surface Functionalization for Biosensing and Biomedical Devices

The ability of this compound to form self-assembled monolayers (SAMs) on various substrates makes it a crucial component in the development of biosensors and biomedical devices. The carboxylic acid terminus provides a convenient handle for the subsequent attachment of biomolecules, while the alkyne group can participate in "click" chemistry reactions for efficient surface modification.

The functionalization of oxide-free silicon surfaces with 10-undecynoic acid via cathodic electrografting results in a carboxylic acid-terminated interlayer. ihp-microelectronics.com This layer serves as a platform for the covalent attachment of DNA probes, proteins, and peptides, which is essential for the fabrication of silicon-based biosensors. ihp-microelectronics.com The direct Si-C bond formed through this process is more stable than the Si-O bonds in traditional silane-based surface chemistry, leading to more robust and reliable devices. ihp-microelectronics.comrsc.org

Similarly, porous silicon (PSi) surfaces can be modified with undecenoic acid to create a stable and functional interface for biomedical applications. kilianlab.com The resulting carboxylic acid-terminated monolayers can be further functionalized with biomolecules for applications such as protease sensing. kilianlab.com The surface coverage of the monolayer can be controlled to balance the stability of the device with the efficiency of biomolecule conjugation. kilianlab.com

The use of undecenoic acid derivatives, such as the N-hydroxysuccinimide ester of undecenoic acid, allows for the direct immobilization of amino-terminated bioprobes like DNA, enzymes, and proteins onto the surface. spiedigitallibrary.org This surface passivation is critical for the reliability and performance of optical biosensors based on porous silicon. spiedigitallibrary.org

Integration into Controlled Release Systems

The unique properties of this compound and its derivatives also lend themselves to the development of advanced controlled release systems, particularly those based on membrane technologies.

Polymeric membranes impregnated with active compounds offer a promising approach for the controlled and sustained release of therapeutic agents. mdpi.comtechnologynetworks.com Research has explored the simultaneous release of silver ions and 10-undecenoic acid from polymeric membranes made of cellulose (B213188) acetate (B1210297) or polysulfone. mdpi.comnih.govresearchgate.net

In these systems, iron and silver oxide nanoparticles are dispersed in 10-undecenoic acid and then impregnated into the polymer matrix. mdpi.comnih.gov The release of both silver ions (a known biocide) and 10-undecenoic acid (which also possesses antimicrobial properties) can be controlled by the choice of the polymer matrix and the pH of the surrounding medium. mdpi.comresearchgate.net For instance, higher concentrations of silver ions are released from the more hydrophobic polysulfone matrix, while the more hydrophilic cellulose acetate matrix releases higher concentrations of 10-undecenoic acid. mdpi.comresearchgate.net This dual-release system holds potential for applications where both biocidal and fungicidal activities are required. nih.gov The ability of 10-undecenoic acid to interact with silver ions through both its carboxylic and alkene groups can enhance the transport of silver ions in an aqueous medium. researchgate.net

Encapsulation and Drug Delivery Systems

The utility of this compound in the realm of advanced drug delivery is not primarily as a bulk material for encapsulation but rather as a sophisticated and versatile functionalizing agent. Its unique bifunctional structure, featuring a terminal alkyne group on one end and a carboxylic acid group on the other, makes it an ideal molecular linker for the surface modification of nanocarriers and the construction of complex drug delivery architectures. This role is predominantly facilitated by its terminal alkyne, which is readily available for highly efficient and specific "click chemistry" reactions.

The primary "click" reaction utilized is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a process that forms a stable triazole linkage between the alkyne on the this compound and an azide-modified molecule of interest. This method's high yield, specificity, and compatibility with sensitive biological molecules have made it a cornerstone of modern bioconjugation strategies.

In a typical application, this compound is first anchored to a nanoparticle surface. The carboxylic acid terminus can form covalent amide bonds or electrostatic interactions with the surface of various nanocarriers, such as those made of polymers, silica, or metal oxides. This initial step leaves the hydrocarbon chain extending outwards from the surface, presenting the terminal alkyne as an accessible reaction site for subsequent conjugation. This "clickable" surface can then be used to attach a wide array of functional molecules, including:

Targeting Ligands: Azide-modified molecules that recognize and bind to specific receptors overexpressed on diseased cells (e.g., cancer cells) can be attached, guiding the nanocarrier to its intended target.

Stealth Moieties: Polymers like Polyethylene glycol (PEG) can be clicked to the surface to create a hydrophilic shield, which helps the nanocarrier evade the body's immune system, thereby increasing its circulation time and stability. issuu.com

Therapeutic Agents: The drug payload itself, if modified with an azide group, can be directly conjugated to the nanocarrier via the this compound linker.

This strategy allows for the modular and precise construction of multifunctional drug delivery systems where each component is added with high efficiency and control.

Interactive Table 1: Functionalization of Nanocarriers via Alkyne-Terminated Linkers

| Nanocarrier Type | Anchoring Group | Linker Molecule Principle | Functional Group Presented | Purpose of Functionalization | Molecule Attached via Click Chemistry |

|---|---|---|---|---|---|

| Phospholipid Vesicles | sn-2 Acyl Chain | This compound | Terminal Alkyne | Creation of complex membrane structures | Azide-modified phospholipids |

| Polymeric Nanoparticles | Amine/Hydroxyl groups on polymer | This compound | Terminal Alkyne | Attachment of targeting ligands or stealth agents | Azide-PEG, Azide-Folate |

| Metal Oxide Nanoparticles | Surface Hydroxyls | This compound | Terminal Alkyne | Site-specific bioconjugation for targeted delivery | Azide-modified peptides (e.g., RGD) |

Detailed Research Findings

A significant area of research involves the integration of this compound into lipid-based delivery systems. Studies have demonstrated the synthesis of novel bolaamphiphiles, where two phospholipid molecules are linked together through a central scaffold. nih.gov In this process, a precursor such as lysophosphatidylcholine (B164491) is acylated with this compound at the sn-2 position. nih.gov This reaction yields a phosphatidylcholine molecule bearing a terminal alkyne at the end of one of its fatty acid chains.

The copper-catalyzed azide-alkyne cycloaddition has been shown to be compatible with the sensitive phosphatidylcholine headgroup, allowing these alkyne-functionalized lipids to be "clicked" to a molecule containing two azide groups (a bis-azide scaffold). nih.gov The result is a bolaamphiphile—a molecule with hydrophilic heads at both ends of a long hydrophobic chain. The introduction of the polar triazole units, formed during the click reaction, into the hydrophobic region of what would become a bilayer membrane can significantly alter the membrane's properties. nih.gov This approach enables the precise engineering of vesicle and liposome (B1194612) characteristics for specific drug delivery applications, such as influencing membrane stability or release kinetics.

Interactive Table 2: Research on Clickable Phospholipids for Delivery System Architectures

| Precursor Molecules | Reaction Type | Resulting Structure | Key Finding | Reference |

|---|---|---|---|---|

| Lysophosphatidylcholine, this compound, bis-azide scaffold | Acylation followed by Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Phosphatidylcholine-based Bolaamphiphile | The CuAAC reaction is compatible with sensitive phospholipid headgroups, enabling the high-yield synthesis of complex bolaamphiphiles for membrane engineering. | nih.gov |

This ability to functionalize and construct complex delivery vehicles highlights the crucial role of this compound as a molecular tool, enabling the development of next-generation, targeted therapeutic systems.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the characterization of 9-undecynoic acid, confirming its unique structure which features an eleven-carbon backbone, a carboxylic acid group at one terminus (C1), and an internal alkyne bond between C9 and C10.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign the proton and carbon signals of the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the terminal methyl group, the long methylene (B1212753) chain, and the protons adjacent to the carboxylic acid. The methyl group (H11) adjacent to the alkyne would appear as a triplet, while the methylene protons along the chain would resonate as multiplets. The protons alpha to the carboxyl group (H2) would appear as a distinct triplet at a downfield chemical shift due to the deshielding effect of the carbonyl group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the carboxylic acid (C1) at the most downfield position, the two sp-hybridized carbons of the alkyne group (C9 and C10), the carbons of the aliphatic chain, and the terminal methyl carbon (C11).

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the assignments made in 1D spectra by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC). While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure and comparison with similar compounds.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-COOH) | ~12.0 (broad s) | ~179-180 |

| C2 | ~2.35 (t) | ~34-35 |

| C3 | ~1.63 (p) | ~24-25 |

| C4-C7 | ~1.2-1.4 (m) | ~28-30 |

| C8 | ~2.15 (m) | ~18-19 |

| C9 (-C≡) | - | ~79-81 |

| C10 (≡C-) | - | ~74-76 |

| C11 (-CH₃) | ~1.78 (t) | ~3-4 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The sharp and intense C=O stretching vibration of the carboxyl group typically appears around 1700-1710 cm⁻¹. The presence of the internal alkyne (C≡C) bond results in a weak absorption band around 2230-2260 cm⁻¹. The aliphatic nature of the molecule is confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |

| Aliphatic Chain | C-H stretch | 2850-2960 | Strong |

| Alkyne | C≡C stretch | 2230-2260 | Weak |

| Carbonyl | C=O stretch | 1700-1710 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₈O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 182.13. High-Resolution Mass Spectrometry (HR-MS) can confirm the elemental formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry typically leads to fragmentation of the molecule. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]⁺) and the loss of a carboxyl group ([M-45]⁺). libretexts.org A characteristic fragmentation for long-chain fatty acids is the McLafferty rearrangement, which would produce a prominent peak at m/z 60. miamioh.edu Other fragment ions would result from cleavage of the carbon-carbon bonds along the alkyl chain.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Nominal Mass) | Description |

| [C₁₁H₁₈O₂]⁺ (M⁺) | 182 | Molecular Ion |

| [M-OH]⁺ | 165 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 164 | Loss of water |

| [M-COOH]⁺ | 137 | Loss of carboxyl group |

| [C₂H₄O₂]⁺ | 60 | Product of McLafferty rearrangement |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural sources and for quantifying its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, this compound is often chemically modified before analysis in a process called derivatization. mdpi.com A common method is esterification to form the more volatile fatty acid methyl ester (FAME).

The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a HP-5ms column). mdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification.

When coupled with a mass spectrometer (GC-MS), each separated component is fragmented and detected, providing a mass spectrum that serves as a molecular fingerprint for definitive identification. This technique is highly sensitive and is used for both qualitative and quantitative analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The compound can be analyzed directly without derivatization. sigmaaldrich.com

A common method involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sigmaaldrich.comsielc.com A typical mobile phase for analyzing fatty acids is a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure the carboxylic acid remains in its protonated state. sielc.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, typically set around 200-210 nm, where the carboxyl group absorbs light. sigmaaldrich.com

Radio-HPLC is a specialized version of HPLC used when dealing with radiolabeled compounds. It incorporates a radioactivity detector in-line with other detectors (like UV) to trace the presence of compounds labeled with a radioactive isotope. No specific research findings detailing the use of Radio-HPLC for this compound were identified.

Other Analytical Techniques for Material Characterization

Beyond standard nuclear magnetic resonance (NMR) and mass spectrometry (MS), a suite of other analytical techniques is crucial for the comprehensive characterization of this compound and the materials derived from it, such as self-assembled monolayers (SAMs) and functionalized nanoparticles. These methods provide vital information on surface chemistry, molecular orientation, thermal stability, and purity.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of this compound and its derivatives.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds and is widely used to confirm the presence of key functional groups. For a terminal alkyne like this compound, characteristic absorption bands are expected for the alkyne C-H stretch (~3300 cm⁻¹), the carbon-carbon triple bond (C≡C) stretch (2100–2250 cm⁻¹), and the carboxylic acid C=O stretch (1700–1725 cm⁻¹). libretexts.orgpressbooks.pub The broad O-H stretch of the carboxylic acid group is also a key feature, typically appearing in the 2500–3300 cm⁻¹ range. libretexts.org When this compound is used to form monolayers on substrates like silicon, FTIR can verify the chemical functionalization, with the C=O stretch being a prominent indicator.

Raman Spectroscopy: This method provides complementary information to FTIR and is particularly effective for analyzing non-polar, symmetric bonds. The C≡C triple bond of an alkyne gives a strong and sharp Raman signal in a spectral region (around 2100-2200 cm⁻¹) that is often free from interference from other biological or organic molecules, sometimes called the "cell-silent" region. nih.govresearchgate.netrsc.org This makes the alkyne group an excellent Raman tag for imaging and tracking molecules in complex systems. nih.govrsc.org Terminal alkynes typically show a Raman signal around 2100 cm⁻¹, while internal alkynes are found closer to 2200 cm⁻¹. researchgate.netrsc.org

Surface-Specific Analysis Techniques

When this compound is used to modify surfaces, specialized techniques are required to analyze the resulting thin films or monolayers.

X-ray Photoelectron Spectroscopy (XPS): XPS is a premier surface analysis technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. thermofisher.com For a this compound monolayer on a silicon substrate, XPS can confirm the presence and ratio of carbon, oxygen, and silicon. researchgate.net High-resolution scans of the C 1s region can distinguish between different carbon environments, such as the aliphatic chain (C-C, C-H) at ~285 eV, the carbon singly bonded to oxygen (C-O) at ~286 eV, and the carboxyl carbon (O-C=O) at higher binding energies (288-290 eV). thermofisher.comucl.ac.uk The technique is also invaluable for verifying the covalent attachment to the surface (e.g., via Si-C bonds) and assessing the quality and cleanliness of the monolayer. ucl.ac.uk

Contact Angle Goniometry: This simple yet effective technique measures the contact angle of a liquid droplet (typically water) on a surface. It is used to determine the surface energy or hydrophobicity. The formation of a well-ordered monolayer of this compound on a hydrophilic substrate like silicon oxide will result in a significant increase in the water contact angle, indicating a successful transition to a more hydrophobic surface.

X-ray Reflectivity (XRR): XRR is a non-destructive technique used to determine the thickness, density, and roughness of thin films and monolayers with high precision. It is often used alongside spectroscopic methods to build a complete structural picture of materials functionalized with this compound.

Chromatographic and Thermal Analysis

Gas Chromatography (GC): Gas chromatography is a fundamental separation technique that can be used to assess the purity of this compound. When combined with a detector like a flame ionization detector (FID), it allows for the quantification of the compound. It can also be employed to monitor reactions, for instance, by measuring the amount of unreacted acid or its concentration after being cleaved from a modified material.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of materials.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. Studies on long-chain fatty acids show they undergo thermal degradation, and the presence of other materials can accelerate or hinder this process. epa.govnih.govresearchgate.net

DSC measures the heat flow into or out of a sample during a temperature change. It is used to determine thermal transitions like melting point and glass transition temperature. For long-chain fatty acids, DSC analysis reveals endotherms corresponding to melting and vaporization. sci-hub.st

Data Tables

Table 1: Summary of Key Spectroscopic Features for this compound Characterization

| Technique | Analyte/Feature | Characteristic Signal (Wavenumber/Binding Energy) | Information Provided |

|---|---|---|---|

| FTIR Spectroscopy | ≡C-H Stretch | ~3300 cm⁻¹ | Confirms terminal alkyne |

| C≡C Stretch | 2100 - 2250 cm⁻¹ | Presence of alkyne triple bond libretexts.orgpressbooks.pub | |

| C=O Stretch | 1700 - 1725 cm⁻¹ | Presence of carboxylic acid group libretexts.org | |

| O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Presence of carboxylic acid group libretexts.org | |

| Raman Spectroscopy | C≡C Stretch | ~2100 cm⁻¹ | Strong, sharp signal confirming terminal alkyne in a "silent" spectral region nih.govresearchgate.netrsc.org |

| XPS | C 1s (Alkyl Chain) | ~285.0 eV | C-C and C-H bonds of the backbone thermofisher.com |

| C 1s (Carboxyl) | 288 - 290 eV | O-C=O of the acid group thermofisher.com |

Table 2: Analytical Methods for Characterizing this compound Based Materials

| Analytical Technique | Property Measured | Application Example |

|---|---|---|

| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | Confirming the formation and quality of a hydrophobic SAM on a hydrophilic substrate. |

| X-ray Reflectivity (XRR) | Film Thickness, Density, Roughness | Determining the precise thickness of a this compound monolayer. |

| Gas Chromatography (GC) | Purity, Concentration | Assessing the purity of a this compound sample or quantifying it in a mixture. |

| Thermogravimetric Analysis (TGA) | Thermal Stability / Decomposition | Evaluating the temperature at which a material functionalized with this compound begins to degrade. epa.gov |

| Differential Scanning Calorimetry (DSC) | Thermal Transitions (Melting Point, etc.) | Determining the melting point of this compound or materials containing it. sci-hub.st |

Computational and Theoretical Investigations of 9 Undecynoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in characterizing the conformational flexibility and dynamic properties of 9-undecynoic acid. mdpi.com These computational methods enable the study of its behavior over time in various environments.

MD simulations have been particularly useful in understanding the formation of self-assembled monolayers (SAMs) of this compound on different surfaces. These simulations can predict the packing, orientation, and tilt of the molecules in the monolayer, which are critical parameters for applications in materials science and biosensors. For instance, simulations can reveal how the carboxylic acid headgroup interacts with a substrate, while the terminal alkyne remains accessible for further chemical modifications. mdpi.commdpi.com The insights from these simulations are crucial for designing functionalized surfaces with specific properties.

Furthermore, MD simulations can be used to study the stability of complexes formed between this compound and other molecules, such as proteins. By simulating the dynamic behavior of these complexes over time, researchers can gain a deeper understanding of the intermolecular interactions that govern binding and recognition processes. mdpi.comresearchgate.net

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H18O2 | nih.govuni.lu |

| Molecular Weight ( g/mol ) | 182.26 | nih.govsigmaaldrich.com |

| Monoisotopic Mass (Da) | 182.13068 | uni.lu |

| XlogP (predicted) | 3.3 | nih.govuni.lu |

| Topological Polar Surface Area (Ų) | 37.3 | nih.gov |

| Hydrogen Bond Donors | 1 | nih.gov |

| Hydrogen Bond Acceptors | 2 | nih.gov |

| Rotatable Bonds | 9 | lipidmaps.org |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, especially those employing density functional theory (DFT), are pivotal for investigating the electronic structure and reactivity of this compound. researchgate.netresearchgate.netnih.gov These methods allow for the detailed elucidation of reaction mechanisms at the molecular level. researchgate.netresearchgate.net

A significant application of DFT calculations has been in studying the "click" chemistry reactions involving the terminal alkyne of this compound, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These calculations can map out the energy landscape of the reaction, identifying transition states and intermediates to explain the catalytic effect and regioselectivity of the reaction. researchgate.net

Quantum chemical methods are also used to study the interaction of this compound with metal surfaces, which is relevant for its use in forming protective or functional coatings. researchgate.net By calculating parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity and its ability to adsorb onto a surface. researchgate.netresearchgate.net These theoretical findings are often in good agreement with experimental results. researchgate.net

Interactive Data Table: Quantum Chemical Calculation Parameters for Reactivity

| Parameter | Description | Significance |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital. | Relates to the ability to accept electrons. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |

In Silico Prediction of Biological Interactions and Target Identification

In silico techniques, including molecular docking and virtual screening, are valuable for predicting the biological interactions of this compound and identifying its potential protein targets. nih.govnih.gov These computational approaches are essential in the early stages of drug discovery and in understanding the biological roles of fatty acids. biorxiv.orgplos.org

Molecular docking studies have been used to investigate the binding of 9-undecenoic acid, a closely related compound, to various biological targets, including enzymes and receptors. ukrbiochemjournal.orgnih.gov For example, docking studies have identified potential interactions with enzymes like methionine aminopeptidase, which is associated with antibiotic resistance. ukrbiochemjournal.org Such studies provide insights into the binding modes and affinities of the ligand-protein complexes, helping to rationalize observed biological activities. nih.govresearchgate.net

Virtual screening of large compound libraries against specific protein targets can help identify potential bioactive molecules. nih.gov While not specific to this compound in the provided results, the methodology is directly applicable. For instance, in silico screening has been used to identify phytochemicals that act as quorum-sensing inhibitors. nih.govresearchgate.net These computational methods help to narrow down candidates for further experimental validation, saving time and resources in the drug discovery process. nih.govbiorxiv.org

Future Research Directions and Translational Opportunities

Expanding Biocatalytic Synthesis Routes for Value-Added Chemicals

The future of chemical synthesis is increasingly reliant on green and sustainable methods, with biocatalysis at the forefront. While chemical synthesis of 9-undecynoic acid derivatives is established, the use of enzymes to create novel value-added chemicals from this acetylenic fatty acid is a burgeoning field of research.